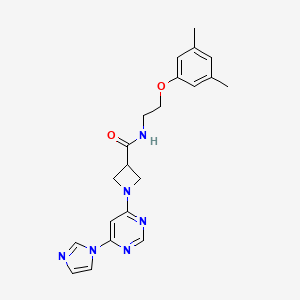

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide

Description

This compound is a synthetic small molecule featuring a pyrimidine-imidazole core linked to an azetidine-3-carboxamide scaffold and a 3,5-dimethylphenoxyethyl side chain. Such structural motifs are common in kinase inhibitors or receptor-targeted therapeutics, where the pyrimidine and imidazole moieties likely engage in hydrogen bonding or π-π interactions with biological targets. The azetidine ring may enhance metabolic stability compared to larger cyclic amines, while the phenoxyethyl group could influence lipophilicity and membrane permeability. Limited public data exist on its specific biological targets or clinical applications, necessitating comparative analysis with structurally analogous compounds for functional inference.

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-15-7-16(2)9-18(8-15)29-6-4-23-21(28)17-11-27(12-17)20-10-19(24-13-25-20)26-5-3-22-14-26/h3,5,7-10,13-14,17H,4,6,11-12H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRKNWRCCKDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Overview

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide , often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article consolidates various findings on its biological activity, including enzyme inhibition, receptor modulation, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The structure features a complex arrangement of imidazole and pyrimidine rings, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6O |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole and pyrimidine moieties can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling, which can lead to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study :

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, attributed to its ability to induce apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against a range of pathogens. In vitro assays revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazole and pyrimidine rings can enhance potency and selectivity.

Key Findings:

- Substituents on the phenoxy group significantly influence the compound's activity against specific targets.

- Altering the azetidine ring can affect the bioavailability and pharmacokinetics of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other heterocyclic carboxamide derivatives, particularly those targeting kinases or enzymes. Below is a detailed comparison with 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) from recent medicinal chemistry research .

Key Differences and Implications:

The pyrimidine-imidazole moiety in the target compound could enhance binding affinity for ATP-binding pockets in kinases compared to Compound 41’s pyridine-trifluoromethyl group, which may prioritize hydrophobic interactions .

In contrast, Compound 41’s trifluoromethylpyridine group introduces strong electron-withdrawing effects, which might modulate solubility and target selectivity.

Synthetic Feasibility :

- Compound 41’s moderate yield (35%) and high purity suggest scalable synthesis but may reflect challenges in introducing the trifluoromethyl group. The target compound’s synthesis pathway (unreported) could face similar hurdles due to its complex heterocyclic architecture.

Research Findings and Limitations

- Compound 41 demonstrated robust analytical validation (e.g., NMR, LCMS) but lacks disclosed biological data, limiting direct efficacy comparisons.

- Further studies should explore: Structure-activity relationships (SAR) for azetidine vs. pyrrole cores. Impact of phenoxyethyl vs. trifluoromethylpyridine on bioavailability.

Q & A

Q. How does the compound’s stereochemistry influence its biological activity?

Q. What role do the 3,5-dimethylphenoxy and imidazole groups play in target selectivity?

- Methodology :

- SAR Studies : Synthesize analogs lacking substituents (e.g., replace phenoxy with phenyl). Test against isoform-specific targets (e.g., PI3Kα vs. PI3Kγ) .

- Molecular Dynamics : Compare binding pocket interactions of analogs (e.g., hydrophobic contacts with dimethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.